molecular formula C8H10N2O4S B13043544 (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid

(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid

Cat. No.: B13043544
M. Wt: 230.24 g/mol
InChI Key: GHFLWSWTBNXTDN-LURJTMIESA-N
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Description

(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid is a chiral compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.

    Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification, typically using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the thiazole ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiazoles, aminothiazoles.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure similar to (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid but lacks the propanoic acid and methoxycarbonyl groups.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, as it can exist in enantiomeric forms with different biological activities.

Biological Activity

(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The methoxycarbonyl group enhances the compound's solubility and bioavailability, making it suitable for pharmacological applications.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated antimicrobial properties. They are effective against a range of bacteria and fungi:

  • Mechanism : The compound inhibits protein synthesis in bacteria, leading to antimicrobial effects. It interacts with ribosomal RNA, disrupting the translation process.
  • Case Study : In a study evaluating various thiazole derivatives, compounds with similar structures exhibited IC50 values ranging from 0.42 μM to 0.80 μM against Trypanosoma brucei .

2. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

  • Biochemical Pathways : It modulates inflammatory cytokines and reduces oxidative stress in cellular models.
  • Dosage Effects : Lower doses have shown beneficial effects in reducing inflammation markers in animal models .

3. Antioxidant Activity

The compound has been found to exhibit antioxidant properties:

  • Cellular Effects : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Research Findings : Studies suggest that thiazole derivatives can protect cells from oxidative damage, contributing to their therapeutic potential in diseases characterized by oxidative stress .

1. Enzyme Inhibition

This compound interacts with various enzymes:

  • Target Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Molecular Mechanism : The binding affinity of the compound to these enzymes alters their activity, leading to decreased inflammation and microbial growth .

2. Cellular Signaling Modulation

The compound influences cellular signaling pathways:

  • Gene Expression : It affects the expression of genes involved in inflammation and cell survival.
  • Transport Mechanisms : The compound interacts with cellular transporters, facilitating its uptake and enhancing its biological effects .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialEffective against Trypanosoma brucei
Anti-inflammatoryReduces cytokine levels
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits key inflammatory enzymes

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C8H10N2O4S/c1-14-8(13)10-6(7(11)12)2-5-3-15-4-9-5/h3-4,6H,2H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

GHFLWSWTBNXTDN-LURJTMIESA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CSC=N1)C(=O)O

Canonical SMILES

COC(=O)NC(CC1=CSC=N1)C(=O)O

Origin of Product

United States

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